molecular formula C14H23NO B13035109 (R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine

(R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine

Cat. No.: B13035109
M. Wt: 221.34 g/mol
InChI Key: AAVOSRQHAIOWQX-ZDUSSCGKSA-N
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Description

®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine compound with a unique structure that includes a propoxyphenyl group and a dimethylated propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-propoxybenzaldehyde and 2,2-dimethylpropan-1-amine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-propoxybenzaldehyde with 2,2-dimethylpropan-1-amine under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amine product.

Industrial Production Methods

Industrial production of ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
  • ®-1-(2-Propoxyphenyl)propan-1-amine

Uniqueness

®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine is unique due to its specific structural features, such as the dimethylated propanamine backbone and the propoxyphenyl group. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

(1R)-2,2-dimethyl-1-(2-propoxyphenyl)propan-1-amine

InChI

InChI=1S/C14H23NO/c1-5-10-16-12-9-7-6-8-11(12)13(15)14(2,3)4/h6-9,13H,5,10,15H2,1-4H3/t13-/m0/s1

InChI Key

AAVOSRQHAIOWQX-ZDUSSCGKSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@@H](C(C)(C)C)N

Canonical SMILES

CCCOC1=CC=CC=C1C(C(C)(C)C)N

Origin of Product

United States

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